Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride
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Overview
Description
Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride is a chemical compound known for its unique structure and properties It is a sulfonium salt with a dodecyl group, a methyl group, and a 2-nitrophenylmethyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride typically involves the reaction of dodecyl chloride with methyl[(2-nitrophenyl)methyl]sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The reaction can be represented as follows:
Dodecyl chloride+Methyl[(2-nitrophenyl)methyl]sulfide→Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can react with the sulfonium group under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific enzymes and receptors, affecting their function. The nitro group can undergo bioreduction, generating reactive intermediates that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dodecyl 2-nitrophenyl ether: Similar in structure but lacks the sulfonium group.
Methyl[(2-nitrophenyl)methyl]sulfide: Contains the nitrophenylmethyl group but lacks the dodecyl group.
Uniqueness
Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride is unique due to the presence of the sulfonium group, which imparts distinct chemical reactivity and biological activity. Its combination of hydrophobic and hydrophilic moieties makes it versatile for various applications.
Properties
CAS No. |
56912-56-2 |
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Molecular Formula |
C20H34ClNO2S |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
dodecyl-methyl-[(2-nitrophenyl)methyl]sulfanium;chloride |
InChI |
InChI=1S/C20H34NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-14-17-24(2)18-19-15-12-13-16-20(19)21(22)23;/h12-13,15-16H,3-11,14,17-18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PQQQNWDYRDOHJK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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